methyl 1-{[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-{[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of multiple aromatic rings and a carboxylate ester group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazole with methyl 1H-pyrazole-3-carboxylate under specific reaction conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 1-{[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-{[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 3-methyl-: A simpler pyrazole derivative with similar structural features but lacking the complex aromatic substitutions.
4-chloro-3,5-diphenyl-1H-pyrazole: Another pyrazole derivative with similar chloro and phenyl substitutions but different overall structure.
Uniqueness
Methyl 1-{[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21ClN4O2 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
methyl 1-[[4-chloro-3,5-bis(3-methylphenyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H21ClN4O2/c1-15-6-4-8-17(12-15)21-20(24)22(18-9-5-7-16(2)13-18)28(26-21)14-27-11-10-19(25-27)23(29)30-3/h4-13H,14H2,1-3H3 |
InChI Key |
VGHFCGKIPONYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CN3C=CC(=N3)C(=O)OC)C4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
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